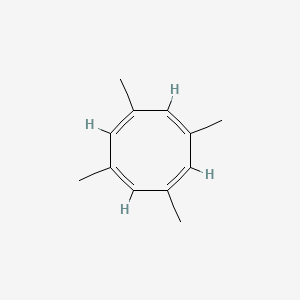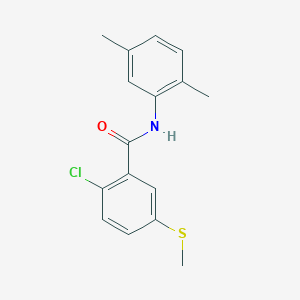
3,4-Diphenylhexane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenylhexane-3,4-diol is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
3,4-Diphenylhexane-3,4-diol can be synthesized through the reduction of propiophenone in a 0.2 M tetraethylammonium bromide solution in dimethylformamide. The reaction is carried out under diaphragmless galvanostatic electrolysis using platinum (or copper, nickel) cathode and magnesium (or zinc) anode at a current of 0.2 A and a temperature of 30°C . This method yields a mixture of meso and dl-isomers in a 1:3.3 ratio with an overall yield of 76% based on the loaded propiophenone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of electrochemical reduction and optimization of reaction conditions can be scaled up for industrial applications. The use of efficient electrolysis setups and continuous flow reactors can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
3,4-Diphenylhexane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Friedel-Crafts alkylation or acylation can be used with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of hexane derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3,4-Diphenylhexane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-diphenylhexane-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,4-Dimethyl-3,4-diphenylhexane: Similar structure but with methyl groups instead of hydroxyl groups.
3,4-Diethylhexane-3,4-diol: Similar structure but with ethyl groups instead of phenyl groups.
属性
CAS 编号 |
10442-33-8 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
3,4-diphenylhexane-3,4-diol |
InChI |
InChI=1S/C18H22O2/c1-3-17(19,15-11-7-5-8-12-15)18(20,4-2)16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3 |
InChI 键 |
WHCRBGPYJAJNCO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)(C(CC)(C2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)

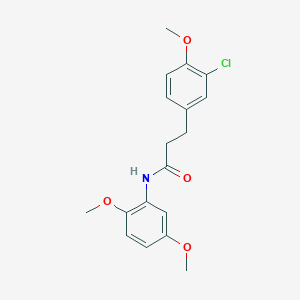
![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)
![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)

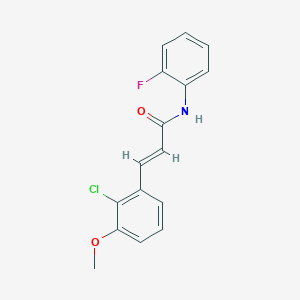


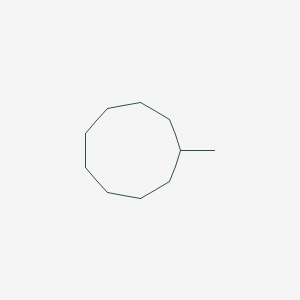
![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
